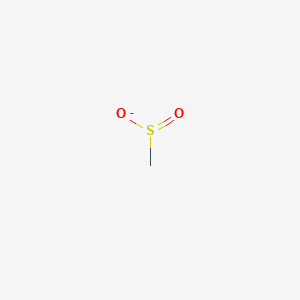
Methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfinate is an organosulfinate oxoanion resulting from the deprotonation of the sulfinic acid moiety of methanesulfinic acid. It is a conjugate base of a methanesulfinic acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Production
Methanesulfinate is derived from methanesulfonic acid and has unique chemical properties that make it suitable for various applications. It is a strong acid with low volatility and high solubility in organic solvents, which allows it to be used in diverse industrial processes. The production of this compound typically involves oxidation processes, such as the Grillo process, which has been optimized for efficiency and environmental sustainability .
Applications in Biological Research
2.1 Colorimetric Assays
One significant application of this compound is in biological assays. A colorimetric method has been developed to measure concentrations of sulfinic acids, including this compound, in biological samples. This method utilizes diazonium salts to produce stable colored products that can be easily quantified . The ability to accurately measure this compound levels in tissues is crucial for understanding its role in biological processes, such as phagocytosis and oxidative stress responses.
| Application | Description |
|---|---|
| Colorimetric Assay | Measures sulfinic acids in biological samples using diazonium salts for color development. |
| Biological Relevance | Helps confirm hypotheses related to oxidative stress and cellular metabolism. |
Industrial Applications
3.1 Electroplating
This compound is increasingly used as an alternative to traditional acids in electroplating processes. Its properties allow for more uniform metal deposition without the corrosive effects associated with other acids like sulfuric or nitric acid . This application is particularly relevant in the electronics industry, where precision is critical.
| Industrial Use | Benefits |
|---|---|
| Electroplating | Provides uniform metal deposition; reduces corrosion risks; suitable for lead-free solders. |
| Rust and Scale Removal | Effective in cleaning surfaces without damaging materials; used in various cleaning products. |
Environmental Applications
This compound's biodegradability makes it a candidate for applications in environmental remediation. Its breakdown products are often less harmful than those of traditional acids, making it suitable for use in green chemistry initiatives aimed at reducing environmental impact .
Case Studies
5.1 Lithium-Ion Battery Recycling
Recent studies have explored the use of this compound in lithium-ion battery recycling processes. The compound facilitates the recovery of valuable metals while minimizing environmental harm compared to conventional methods .
5.2 Biological Impact Studies
Research involving animal models has demonstrated that this compound may play a role in modulating oxidative stress responses during tissue ischemia and reperfusion injuries . These findings highlight its potential therapeutic applications in medical research.
Propiedades
Número CAS |
43633-03-0 |
|---|---|
Fórmula molecular |
CH3O2S- |
Peso molecular |
79.1 g/mol |
Nombre IUPAC |
methanesulfinate |
InChI |
InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1 |
Clave InChI |
XNEFVTBPCXGIRX-UHFFFAOYSA-M |
SMILES |
CS(=O)[O-] |
SMILES canónico |
CS(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















